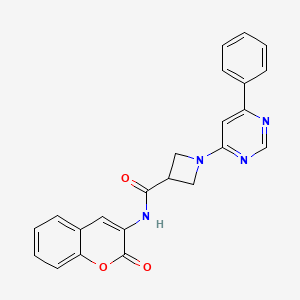![molecular formula C6H4IN3 B2963026 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1934539-42-0](/img/structure/B2963026.png)
7-Iodo-5H-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-5H-pyrrolo[3,2-d]pyrimidine is a compound with the CAS Number: 1934539-42-0 . It has a molecular weight of 245.02 . It is a white solid that can be obtained by iodine reaction of 4-chloro-7h-pyrrole [2,3-d] pyrimidine with NIS .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been classified into several methods such as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . For instance, CuCl and 6-methylpicolinic acid were used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4IN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H . The key for this InChI code is FJWRQLQWXDGCID-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine, also known as 6-Chloro-7-iodo-7-deazapurine or 4-Chloro-5-iodo-1H-pyrrolo[2,3-d]pyrimidine, is a white solid that can be obtained by iodine reaction of 4-chloro-7h-pyrrole[2,3-d] pyrimidine with NIS .Scientific Research Applications
Anticancer Therapeutic Potential
Pyrrolo[3,2-d]pyrimidines, including variants like 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine, have been extensively studied as potential leads for antiproliferative agents. These compounds, particularly with modifications to the pyrimidine ring, show promise in cancer therapy. For example, a series of N5-substituted pyrrolo[3,2-d]pyrimidines exhibited significant antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer therapeutics (Cawrse et al., 2019).
Chemical Synthesis and Modification
The structure and synthesis of pyrrolo[3,2-d]pyrimidines, including the 7-iodo variant, are vital in chemical research. They are used in creating more complex molecules and in studying various chemical reactions. For instance, catalytic hydrogenation of these compounds can lead to interesting C-bond cleavages, offering insights into novel synthetic routes (Otmar et al., 1998).
Nucleoside Analogues and Antiviral Properties
These compounds also play a critical role in the development of nucleoside analogues with potential antiviral properties. Their structure allows for the creation of analogues that can interfere with viral replication processes, offering potential therapeutic options for viral diseases (Perlíková & Hocek, 2017).
Apoptosis Induction in Cancer Cells
Specific derivatives of pyrrolo[3,2-d]pyrimidines, like the 7-iodo variant, have been shown to induce apoptosis in cancer cells, suggesting a mechanism of action that could be exploited in cancer treatment. For instance, studies have shown that certain pyrrolo[3,2-d]pyrimidines can induce cell death in leukemia cells, highlighting their potential in leukemia therapy (Farshchi et al., 2022).
Antibacterial Applications
The structural flexibility of pyrrolo[3,2-d]pyrimidines enables their use in synthesizing compounds with potential antibacterial properties. The ability to annelate different systems onto the pyrrolo[3,2-d]pyrimidine backbone expands their utility in creating new antibacterial agents (Dave & Shah, 2002).
Immunotherapy for Viral Hepatitis
Pyrrolo[3,2-d]pyrimidines have been identified as potent and selective agonists for Toll-like Receptor 7 (TLR7), which is significant for the treatment of viral hepatitis. Their ability to induce a transient interferon response presents a new avenue for immunotherapy in viral diseases (McGowan et al., 2017).
Mechanism of Action
Due to the structural similarity to purine, pyrrolo[2,3-d]-pyrimidine (7-deazapurine) and its derivatives are highly attractive compounds. These important heterocycles show a wide range of biological activities such as antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory . Furthermore, 7-deazapurine derivatives were reported as inhibitors of Bruton’s tyrosine kinase, serine/threonine kinase Akt1, and Ca-dependent protein kinase 1 .
It is stored at a temperature of 4 degrees Celsius . The compound is shipped at normal temperature .
Safety and Hazards
The safety information for 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine includes several hazard statements such as H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
7-iodo-5H-pyrrolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWRQLQWXDGCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NC=C2N1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934539-42-0 |
Source


|
| Record name | 7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2962944.png)
![2-(4-((3-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2962945.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2962947.png)
![(2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2962948.png)

![3-Phenyl-7-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2962950.png)

![6-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2962954.png)



![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropan-1-one;hydrochloride](/img/structure/B2962962.png)

